3-Benzyloxy-5-carboxyphenylboronic acid chemical structure and properties
3-Benzyloxy-5-carboxyphenylboronic acid chemical structure and properties
Topic: 3-Benzyloxy-5-carboxyphenylboronic Acid: Chemical Structure, Synthesis, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1]
Executive Summary
3-Benzyloxy-5-carboxyphenylboronic acid (CAS: 2377605-90-6 ) is a high-value, trifunctional building block utilized primarily in the synthesis of complex pharmaceutical intermediates.[1][2] Its structure is unique in providing three distinct vectors for chemical diversification:
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Boronic Acid: Enables Suzuki-Miyaura cross-coupling to install biaryl systems.[1]
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Carboxylic Acid: Serves as a handle for amide coupling or esterification.[1]
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Benzyloxy Group: Acts as a lipophilic ether mask (protecting group) or a permanent hydrophobic pharmacophore.[1]
This guide details the physicochemical profile, robust synthetic routes, and critical handling protocols required to utilize this scaffold effectively in drug development campaigns.
Chemical Profile & Properties[3][4][5][6][7]
The compound exists as an equilibrium mixture of the free boronic acid and its cyclic boroxine anhydride. Users must account for this stoichiometry when calculating equivalents for precision synthesis.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| CAS Number | 2377605-90-6 |
| IUPAC Name | 3-(Benzyloxy)-5-boronobenzoic acid |
| Molecular Formula | C₁₄H₁₃BO₅ |
| Molecular Weight | 272.06 g/mol |
| Appearance | Off-white to grey crystalline powder |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water/DCM.[1][2] |
| pKa (Predicted) | Carboxyl: ~4.1 |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen).[1] Hygroscopic. |
| SMILES | OC(=O)c1cc(OCc2ccccc2)cc(B(O)O)c1 |
Critical Insight: Like many arylboronic acids, this compound can undergo protodeboronation under prolonged heating in basic aqueous media. The presence of the electron-withdrawing carboxyl group at the meta-position slightly stabilizes the C-B bond compared to ortho/para-substituted analogs, but pH control remains vital.[1]
Synthesis & Manufacturing Strategy
While commercially available, in-house synthesis is often required for scale-up or analog generation.[1] The most robust route utilizes 3-bromo-5-hydroxybenzoic acid as the starting material, ensuring regio-control over the boronic acid installation.[1]
Retrosynthetic Analysis (Pathway Logic)
The synthesis follows a "Protect → Functionalize → Deprotect" logic to ensure the carboxylic acid does not interfere with the metal-halogen exchange or palladium catalysis.[1]
Figure 1: Step-wise synthetic pathway from commercially available brominated precursors.
Detailed Synthetic Protocol (Route B)
Step 1: Benzylation & Esterification [1]
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Reactants: 3-Bromo-5-hydroxybenzoic acid (1.0 eq), Benzyl bromide (1.1 eq), K₂CO₃ (2.5 eq).[1]
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Solvent: DMF (0.5 M).
-
Conditions: Stir at 60°C for 4 hours. Note: This may esterify the acid to the benzyl ester as well. A subsequent selective hydrolysis or transesterification to methyl ester is recommended for easier handling.[1]
-
Refinement: It is operationally simpler to form the methyl ester first (MeOH/H₂SO₄), then benzylate the phenol.
Step 2: Miyaura Borylation (The Critical Step) [1]
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Setup: Charge a flask with the Aryl Bromide (1.0 eq), Bis(pinacolato)diboron (B₂Pin₂, 1.1 eq), and KOAc (3.0 eq).
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Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%).[1] The bidentate ferrocene ligand prevents debromination side reactions.
-
Solvent: 1,4-Dioxane (degassed).
-
Reaction: Heat to 90°C for 12 hours under Argon.
-
Workup: Filter through Celite. The product is the Pinacol Ester .
Step 3: Hydrolysis to Free Acid
-
Reactants: Pinacol Ester (1.0 eq), LiOH (3.0 eq).[1]
-
Solvent: THF:Water (3:1).[1]
-
Conditions: Stir at RT. The boronic ester hydrolyzes more slowly than the carboxyl ester. Monitor by LCMS.
-
Isolation: Acidify carefully to pH 3 with 1M HCl. The product precipitates. Do not extract with strongly basic water , as the boronate is amphoteric.
Reactivity & Experimental Protocols
Protocol: Suzuki-Miyaura Coupling
This protocol is optimized to prevent protodeboronation of the boronic acid while maintaining high conversion.[1]
Reagents:
-
Base: K₃PO₄ (3.0 eq) – Phosphate is gentler than carbonate for acidic substrates.[1]
-
Catalyst: XPhos Pd G3 (2 mol%) – Ensures rapid oxidative addition.[1]
Workflow:
-
Dissolution: Dissolve aryl halide and boronic acid in THF:Water (10:1) . The water is crucial for the transmetalation step.
-
Degassing: Sparge with Nitrogen for 10 minutes. Oxygen poisons the Pd(0) species.[1]
-
Addition: Add Base and Catalyst.
-
Heating: Heat to 60°C. Avoid reflux temperatures (>80°C) to minimize deboronation.
-
Purification: Acidify to pH 4 to protonate the carboxylic acid, then extract with EtOAc.
Protocol: Amide Coupling (Carboxyl Focus)
When using the carboxyl group, the boronic acid must be protected or the reaction run under anhydrous conditions to prevent anhydride formation with the activating agent.
-
Recommended Reagent: HATU or T3P.[1]
-
Avoid: Thionyl chloride (SOCl₂), as it will degrade the boronic acid moiety.
-
Tip: If the boronic acid interferes, use the Pinacol Ester intermediate for the amide coupling, then hydrolyze the boronate at the very end.
Applications in Drug Discovery
Fragment-Based Drug Design (FBDD)
The molecule serves as a "trifurcated" scaffold.[1] The benzyloxy group occupies hydrophobic pockets (e.g., S1 pockets in proteases), while the boronic acid can form reversible covalent bonds with Serine or Threonine residues in active sites.
PROTAC Linker Synthesis
The carboxylic acid allows attachment to E3 ligase ligands (e.g., Thalidomide derivatives), while the boronic acid allows late-stage attachment of the Warhead (Target protein binder) via Suzuki coupling.
Figure 2: Primary application vectors in medicinal chemistry.
Handling & Stability Guide
-
Hygroscopicity: Boronic acids dehydrate to form boroxines (trimers) upon storage.[1] This is reversible in aqueous solvent.[1]
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Correction Factor: When weighing, assume the material is ~90-95% monomer and 5-10% anhydride.[1]
-
-
Oxidative Stability: The benzyloxy ether is stable to air, but the C-B bond is susceptible to oxidation by H₂O₂ or peracids (converting it to a phenol). Avoid oxidative workups.
-
Safety: Irritant to eyes and respiratory system.[1] Handle in a fume hood.
References
-
ChemicalBook. 3-Benzyloxy-5-carboxyphenylboronic acid Product Profile (CAS 2377605-90-6).[1][2][4][5][6] Retrieved from [1]
-
BLDpharm. Product Analysis: 3-Benzyloxy-5-carboxyphenylboronic acid (Cat# BD00777056).[1][2][4][5][7][8][9] Retrieved from [1][7]
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Miyaura, N., & Suzuki, A. (1995).[10] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. (Foundational methodology for boronic acid coupling).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
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